

In-Depth Technical Guide: Chemical Properties of cis-ent-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	cis-ent-Tadalafil-d3	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of **cisent-Tadalafil-d3**, a deuterated isotopologue of a stereoisomer of Tadalafil. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways and analytical workflows.

Core Chemical Properties

cis-ent-Tadalafil-d3 is the deuterated form of the (6S, 12aR)-enantiomer of Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The incorporation of three deuterium atoms on the N-methyl group provides a stable isotopic label, making it an invaluable internal standard for pharmacokinetic and metabolic studies of Tadalafil using mass spectrometry.[1]

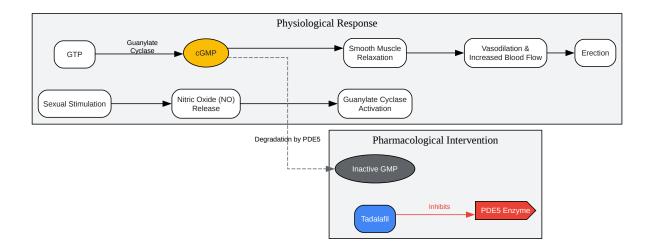


Property	Value	Source(s)
Chemical Name	(6S,12aR)-6-(benzo[d][2] [3]dioxol-5-yl)-2-(methyl-d3)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione	[4]
CAS Number	1329799-70-3	[3][4]
Molecular Formula	C22H16D3N3O4	[3][4]
Molecular Weight	392.42 g/mol	[3][4]
Unlabeled CAS Number	171596-28-4	[4]
Isotopic Purity	Typically ≥99% deuterated forms (d1-d3)	
Applications	Labeled (6S)-cis-enantiomer of Tadalafil, used as an internal standard in quantitative analysis.	[3]

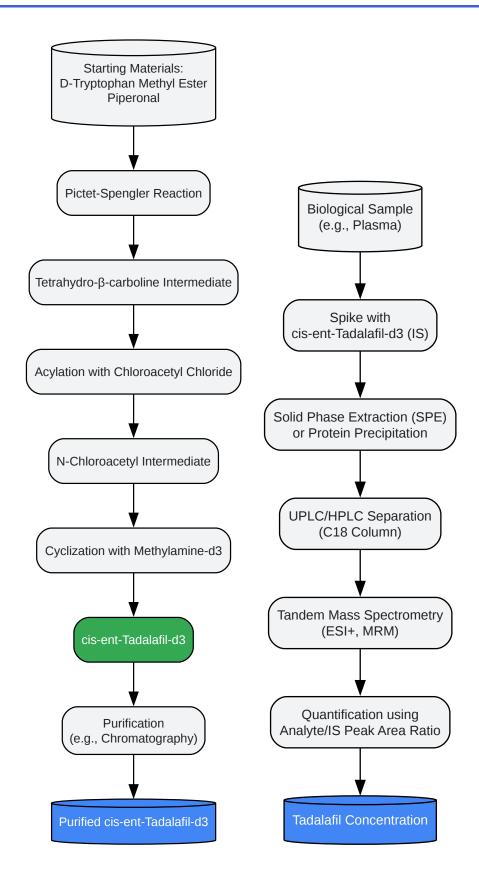
Mechanism of Action: PDE5 Inhibition Signaling Pathway

Tadalafil, the parent compound of **cis-ent-Tadalafil-d3**, exerts its therapeutic effects by inhibiting the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[5] In the context of erectile dysfunction, sexual stimulation leads to the release of nitric oxide (NO) in the corpus cavernosum. NO activates guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP). cGMP induces smooth muscle relaxation, leading to increased blood flow and penile erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Tadalafil enhances the effect of NO by preventing the degradation of cGMP, thereby prolonging smooth muscle relaxation and improving erectile function.[5]









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- To cite this document: BenchChem. [In-Depth Technical Guide: Chemical Properties of cisent-Tadalafil-d3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15145304#cis-ent-tadalafil-d3-chemical-properties]

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